molecular formula C16H13N3O2S B11086741 2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11086741
M. Wt: 311.4 g/mol
InChI Key: UZFIRKOMXJFKJU-UHFFFAOYSA-N
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Description

2-(2-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique structure combining imidazole, thiazole, and isoindole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(2-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
  • (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
  • 1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine

Uniqueness

Compared to these similar compounds, 2-(2-{3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-9-22-16-17-11(8-19(10)16)6-7-18-14(20)12-4-2-3-5-13(12)15(18)21/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFIRKOMXJFKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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